Cas no 350490-13-0 (tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate)

Tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate is an ester derivative of cinnamic acid, featuring a tert-butyl ester group and a 3-methylphenyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The tert-butyl group enhances steric protection, improving stability during synthetic transformations, while the conjugated double bond offers reactivity for further functionalization. Its well-defined structure and high purity make it suitable for precise applications in cross-coupling reactions and polymer chemistry. The compound’s stability under standard conditions ensures reliable handling and storage, making it a valuable reagent in research and industrial processes.
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate structure
350490-13-0 structure
Product name:tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
CAS No:350490-13-0
MF:C14H18O2
MW:218.29152
MDL:MFCD22919224
CID:1467627
PubChem ID:12964589

tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(3-methylphenyl)-, 1,1-dimethylethyl ester, (2E)-
    • (E)-tert-butyl 3-m-tolylacrylate
    • tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
    • 350490-13-0
    • SCHEMBL18843946
    • EN300-844743
    • MDL: MFCD22919224
    • Inchi: InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)8-9-13(15)16-14(2,3)4/h5-10H,1-4H3/b9-8+
    • InChI Key: BHHQJJIXLWVLTF-CMDGGOBGSA-N
    • SMILES: CC1=CC(=CC=C1)C=CC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 218.13074
  • Monoisotopic Mass: 218.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 3.5

Experimental Properties

  • PSA: 26.3

tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844743-1g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0
1g
$785.0 2023-09-02
Enamine
EN300-844743-5.0g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0 95.0%
5.0g
$2277.0 2025-03-21
Enamine
EN300-844743-0.1g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0 95.0%
0.1g
$691.0 2025-03-21
Enamine
EN300-844743-1.0g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0 95.0%
1.0g
$785.0 2025-03-21
Enamine
EN300-844743-10.0g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0 95.0%
10.0g
$3376.0 2025-03-21
Enamine
EN300-844743-5g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0
5g
$2277.0 2023-09-02
Enamine
EN300-844743-2.5g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0 95.0%
2.5g
$1539.0 2025-03-21
Enamine
EN300-844743-0.05g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0 95.0%
0.05g
$660.0 2025-03-21
Enamine
EN300-844743-10g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0
10g
$3376.0 2023-09-02
Enamine
EN300-844743-0.25g
tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate
350490-13-0 95.0%
0.25g
$723.0 2025-03-21

Additional information on tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate

Comprehensive Overview of tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate (CAS No. 350490-13-0)

tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate (CAS No. 350490-13-0) is a specialized organic compound widely recognized for its applications in pharmaceutical intermediates and fine chemical synthesis. This ester derivative, characterized by its tert-butyl group and (2E)-3-(3-methylphenyl)prop-2-enoate backbone, exhibits unique chemical properties that make it valuable in research and industrial settings. Its molecular structure, featuring a conjugated double bond (prop-2-enoate), contributes to its reactivity and versatility in organic transformations.

In recent years, the demand for tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate has surged due to its role in the synthesis of bioactive molecules. Researchers and chemists frequently search for "CAS 350490-13-0 applications" or "synthesis of tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate," reflecting its growing importance in drug discovery and material science. The compound's stability under various conditions and compatibility with multiple reaction pathways further enhance its utility.

One of the trending topics in organic chemistry is the exploration of sustainable synthesis methods. tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate aligns with this trend, as researchers investigate greener catalytic systems and solvent-free reactions to produce it. Queries like "eco-friendly synthesis of CAS 350490-13-0" highlight the intersection of environmental consciousness and chemical innovation. This compound's adaptability to such methodologies underscores its relevance in modern chemistry.

The compound's 3-methylphenyl moiety is another focal point, as aromatic derivatives are pivotal in designing ligands and functional materials. Searches for "tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate derivatives" or "CAS 350490-13-0 structure-activity relationship" indicate a strong interest in its structural modifications for tailored applications. Its potential in creating polymers or agrochemicals also attracts attention from diverse industries.

From a technical perspective, tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate is often analyzed using advanced spectroscopic techniques such as NMR and HPLC. Laboratories prioritizing quality control frequently search for "analytical methods for CAS 350490-13-0" to ensure purity and consistency. The compound's distinct spectral signatures facilitate its identification and characterization in complex mixtures.

In conclusion, tert-butyl (2E)-3-(3-methylphenyl)prop-2-enoate (CAS No. 350490-13-0) stands as a multifaceted compound with broad applicability. Its integration into cutting-edge research, coupled with its alignment with sustainability goals, ensures its continued prominence in scientific and industrial communities. As exploration of its properties and applications expands, this compound will likely remain a subject of significant interest and innovation.

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